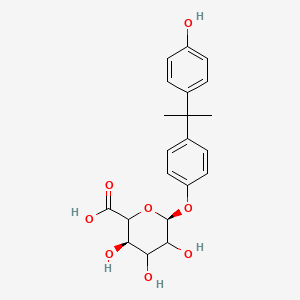

Bisphenol A beta-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

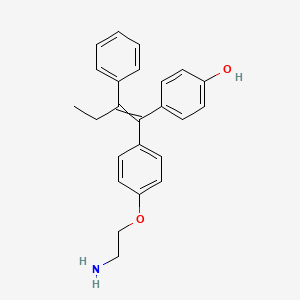

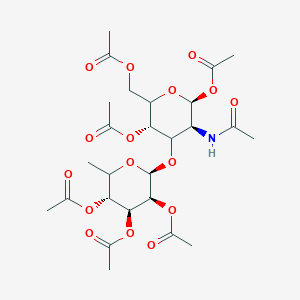

Bisphenol A beta-D-Glucuronide is a metabolite of Bisphenol A, a compound extensively studied for its environmental presence and potential biological effects. This glucuronide form is particularly important for understanding the metabolic fate of Bisphenol A, as it represents a phase II conjugation product that facilitates the excretion of Bisphenol A from the body .

Mechanism of Action

Target of Action

Bisphenol A beta-D-Glucuronide (BPA-G) is a major metabolite of Bisphenol A (BPA), a chemical widely used in the production of polycarbonate plastics and epoxy resins . BPA-G interacts with various targets in the body, including metabolic tissues . It has been suggested that estrogen receptors (ERs) and G protein-coupled estrogen receptor (GPER) may be involved in the action of BPA-G .

Mode of Action

BPA-G’s interaction with its targets leads to various cellular responses. Although initially considered biologically inactive due to its lack of estrogenic activity, recent studies have shown that BPA-G can induce adipogenesis . This process involves the differentiation of preadipocytes into adipocytes, or fat cells . The exact mechanism of how BPA-G interacts with its targets is still under investigation.

Biochemical Pathways

BPA-G affects several biochemical pathways. For instance, it has been reported to influence de novo fatty acid and lipid biosynthesis through increased expression of lipogenic genes, including PPAR alpha, PPAR gamma, and sterol regulatory element binding-protein (SREBP)-1c and −2 . This can contribute to conditions such as hepatic steatosis .

Pharmacokinetics

BPA is rapidly metabolized in the body to form BPA-G . Due to the widespread use of bpa in various products, exposure to bpa and consequently bpa-g is thought to be nearly continuous . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BPA-G and their impact on its bioavailability are still being studied.

Result of Action

The action of BPA-G leads to several molecular and cellular effects. In vitro studies have shown that treatment of preadipocytes with BPA-G induces a significant increase in lipid accumulation, mRNA expression of adipogenic markers, and protein levels of lipoprotein lipase (LPL), aP2, and adipsin . These changes suggest that BPA-G can promote fat accumulation and adipocyte differentiation .

Action Environment

The action, efficacy, and stability of BPA-G can be influenced by various environmental factors. For instance, the presence of other organic pollutants, as well as the physicochemical qualities of the environment, can affect the breakdown and action of BPA-G

Biochemical Analysis

Biochemical Properties

Bisphenol A beta-D-Glucuronide plays a significant role in biochemical reactions. It is the result of the glucuronidation of Bisphenol A, a process mediated by the enzyme UDP-glucuronosyltransferase . This reaction is part of the body’s mechanism for detoxifying and eliminating xenobiotics and drugs .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been reported that this compound can increase fat accumulation and protein expression in mouse adipocytes . This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it does not display any significant estrogenic activity . The fact that this compound induced adipogenesis and was inhibited by an estrogen receptor antagonist yet showed no estrogenic activity suggests that it acts through a pathway that remains to be determined .

Temporal Effects in Laboratory Settings

It is known that Bisphenol A, from which this compound is derived, is rapidly metabolized and does not bioaccumulate in the body . This suggests that the effects of this compound may also be transient and dependent on exposure levels.

Dosage Effects in Animal Models

Studies on Bisphenol A have shown that chronic exposure to higher doses of Bisphenol A can lead to significant increases in body weight, blood glucose levels, serum triglyceride levels, and total cholesterol, and significant decreases in serum HDL cholesterol levels in a dose-dependent manner .

Metabolic Pathways

This compound is involved in the metabolic pathways of Bisphenol A. Bisphenol A is metabolized by the liver, mainly as glucuronidated metabolites, and is excreted through urine . This suggests that this compound may interact with enzymes or cofactors involved in these metabolic pathways.

Transport and Distribution

It is known that Bisphenol A, from which this compound is derived, can be found in urine and blood . This suggests that this compound may also be distributed throughout the body via the circulatory system.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisphenol A beta-D-Glucuronide is synthesized through the glucuronidation of Bisphenol A. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to Bisphenol A . The reaction typically occurs in the liver and is a crucial step in the detoxification and excretion of Bisphenol A.

Industrial Production Methods: This process can be replicated in vitro using purified enzymes and controlled reaction conditions to produce the compound for research purposes .

Chemical Reactions Analysis

Types of Reactions: Bisphenol A beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions .

Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature .

Major Products: The primary product of the glucuronidation reaction is this compound itself. Hydrolysis of this compound can regenerate Bisphenol A and glucuronic acid .

Scientific Research Applications

Bisphenol A beta-D-Glucuronide has several important applications in scientific research:

Comparison with Similar Compounds

Bisphenol S beta-D-Glucuronide: Similar to Bisphenol A beta-D-Glucuronide, this compound is a metabolite of Bisphenol S and undergoes similar glucuronidation processes.

Bisphenol F beta-D-Glucuronide: Another related compound, formed from Bisphenol F, which also undergoes glucuronidation.

Uniqueness: this compound is unique in its specific formation from Bisphenol A and its role in mitigating the endocrine-disrupting effects of its parent compound. Unlike its parent compound, it does not exhibit estrogenic activity, making it a crucial marker for studying the detoxification and excretion pathways of Bisphenol A .

Properties

IUPAC Name |

(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-PKAOKKRLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

![1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea](/img/structure/B1141103.png)